![molecular formula C34H35FN4O7 B10772270 3-[2-fluoro-4-[[3-[2-methyl-4-[2-[2-[(7-nitro-2,3-dihydro-1H-benzimidazol-4-yl)amino]ethoxy]ethoxy]phenyl]phenyl]methoxy]phenyl]propanoic acid](/img/structure/B10772270.png)
3-[2-fluoro-4-[[3-[2-methyl-4-[2-[2-[(7-nitro-2,3-dihydro-1H-benzimidazol-4-yl)amino]ethoxy]ethoxy]phenyl]phenyl]methoxy]phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 4, identified by the PubMed ID 27074625, is a synthetic organic compound. It is a potent and selective fluorescent tracer for the free fatty acid receptor 1 (FFA1). The compound incorporates the nitrobenzoxadiazole fluorophore into a structure based on the FFA1 selective agonist, TUG-905. This compound binds competitively with selected synthetic FFA1 agonists, making it a useful tool for FFA1 kinetic studies and high throughput binding studies .
Preparation Methods
The synthetic route for Compound 4 involves several steps. The key steps include the incorporation of the nitrobenzoxadiazole fluorophore into the structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, optimized for yield and purity .
Chemical Reactions Analysis
Compound 4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Compound 4 has several scientific research applications:
Chemistry: It is used as a fluorescent tracer for studying the kinetics of FFA1.
Biology: It is used in high throughput binding studies to understand the interaction of FFA1 with various agonists.
Industry: It can be used in the development of diagnostic tools and assays for studying FFA1.
Mechanism of Action
The mechanism of action of Compound 4 involves its binding to the free fatty acid receptor 1. This binding is competitive with other synthetic FFA1 agonists. The molecular targets include the FFA1 receptor, and the pathways involved are related to the signaling mechanisms of FFA1 .
Comparison with Similar Compounds
Compound 4 is unique due to its incorporation of the nitrobenzoxadiazole fluorophore and its selective binding to FFA1. Similar compounds include other FFA1 selective agonists such as TUG-905. Compound 4 stands out due to its fluorescent properties, making it a valuable tool for kinetic and binding studies .
properties
Molecular Formula |
C34H35FN4O7 |
|---|---|
Molecular Weight |
630.7 g/mol |
IUPAC Name |
3-[2-fluoro-4-[[3-[2-methyl-4-[2-[2-[(7-nitro-2,3-dihydro-1H-benzimidazol-4-yl)amino]ethoxy]ethoxy]phenyl]phenyl]methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C34H35FN4O7/c1-22-17-26(45-16-15-44-14-13-36-30-10-11-31(39(42)43)34-33(30)37-21-38-34)8-9-28(22)25-4-2-3-23(18-25)20-46-27-7-5-24(29(35)19-27)6-12-32(40)41/h2-5,7-11,17-19,36-38H,6,12-16,20-21H2,1H3,(H,40,41) |
InChI Key |
ZZZPMHVYTJRDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCNC2=C3C(=C(C=C2)[N+](=O)[O-])NCN3)C4=CC=CC(=C4)COC5=CC(=C(C=C5)CCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-2-[[8-(5-methylfuran-2-yl)dibenzofuran-3-yl]sulfonylamino]butanoic acid](/img/structure/B10772191.png)

![(E)-7-[3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772211.png)
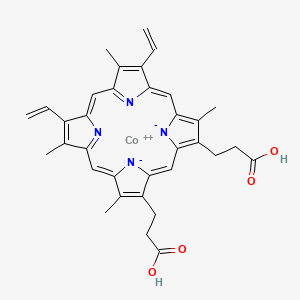
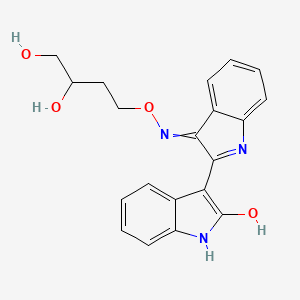
![7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10772234.png)
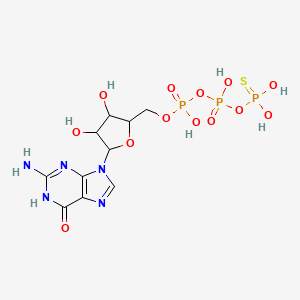
![2-[4-(4-Bromophenyl)phenyl]-4-methyl-octahydro-1,4-benzoxazine-2-ol](/img/structure/B10772237.png)
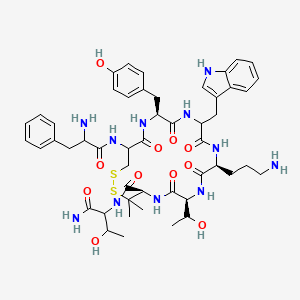
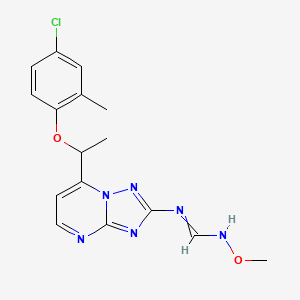
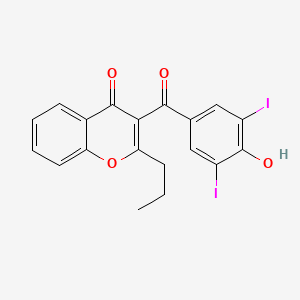
![3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;cobalt(2+);hydron](/img/structure/B10772254.png)
![4-[2-(2,4-Dihydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B10772260.png)
-zacopride](/img/structure/B10772272.png)